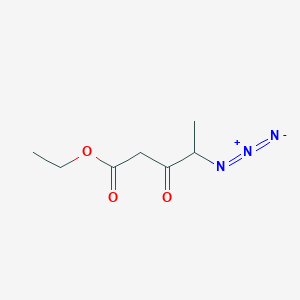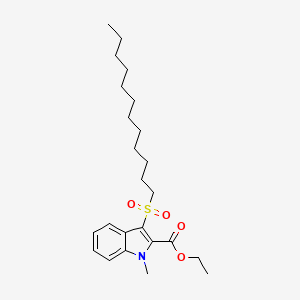![molecular formula C10H24OSi B12598743 1-[tert-Butyl(dimethyl)silyl]butan-1-ol CAS No. 609369-78-0](/img/structure/B12598743.png)
1-[tert-Butyl(dimethyl)silyl]butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is an organosilicon compound widely used in organic synthesis. It is known for its stability and utility as a protecting group for alcohols, which makes it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with butan-1-ol in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The use of imidazole facilitates the formation of the silyl ether by acting as a nucleophilic catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, OsO₄
Reducing Agents: LiAlH₄, NaBH₄
Substitution Reagents: TBAF in THF
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Free alcohols
Aplicaciones Científicas De Investigación
1-[tert-Butyl(dimethyl)silyl]butan-1-ol is extensively used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for alcohols, allowing selective reactions on other functional groups without affecting the hydroxyl group.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates by protecting sensitive hydroxyl groups during multi-step synthesis.
Mecanismo De Acción
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]butan-1-ol primarily involves the formation and cleavage of the silyl ether bond. The silyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. The cleavage of the silyl ether is facilitated by nucleophilic attack, leading to the formation of a pentavalent silicon intermediate, which then breaks down to release the free alcohol .
Comparación Con Compuestos Similares
- 1-[tert-Butyl(dimethyl)silyl]hept-2-en-1-ol
- 1-[tert-Butyl(dimethyl)silyl]-3-trimethylsilylprop-2-yn-1-ol
- 1-[tert-Butyl(dimethyl)silyl]-4-methylhex-2-en-1-ol
- 1-[tert-Butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol
Uniqueness: 1-[tert-Butyl(dimethyl)silyl]butan-1-ol is unique due to its high stability and ease of removal under mild conditions. This makes it an ideal protecting group for alcohols in complex synthetic routes, where selective protection and deprotection are crucial.
Propiedades
Número CAS |
609369-78-0 |
|---|---|
Fórmula molecular |
C10H24OSi |
Peso molecular |
188.38 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]butan-1-ol |
InChI |
InChI=1S/C10H24OSi/c1-7-8-9(11)12(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 |
Clave InChI |
DBYXVGWZRPKCKU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(O)[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


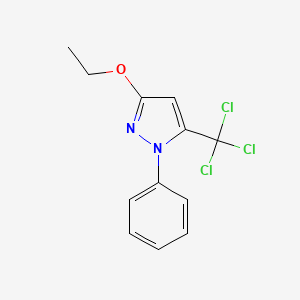
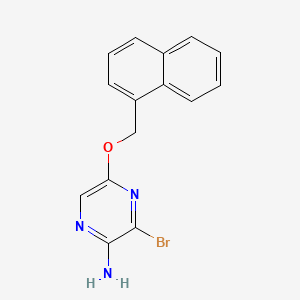
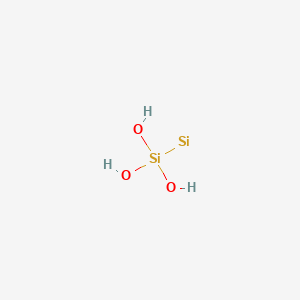
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
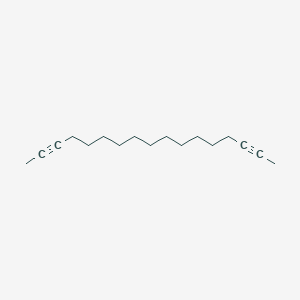
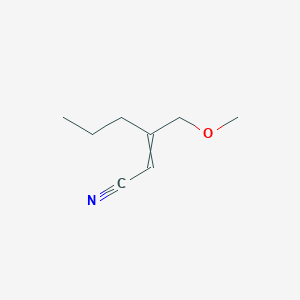
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
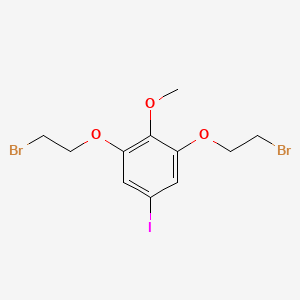
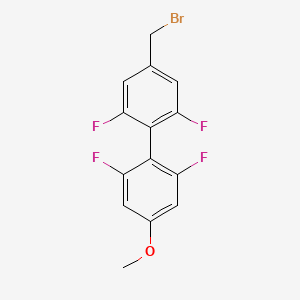
![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)
